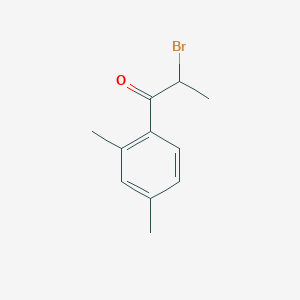
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
Overview
Description
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is a chemical compound with the molecular formula C12H8O4 . It is used as a reagent for the synthesis of aromatic polyamides . It also acts as a fluorescent derivatization agent for primary amines, amino acids, and small peptides .
Synthesis Analysis
The synthesis of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde involves complex chemical reactions . The asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene using the Cu (I)-bisoxazoline complex as a catalyst has been reported .Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is characterized by the presence of hydroxyl groups at ortho positions . It forms a continuous 1,1′-bi-2-naphthol main chain structure .Chemical Reactions Analysis
The reaction between the amino compounds and 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde results in highly fluorescent and stable derivative compounds . It also reacts with molybdenum (VI) complexes .Physical And Chemical Properties Analysis
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is a solid at room temperature . It has a molecular weight of 216.19 . The compound is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Aromatic Polyamides
This compound is used as a reagent in the synthesis of aromatic polyamides . Aromatic polyamides, also known as Aramids, are a class of heat-resistant and strong synthetic fibers. They are used in aerospace and military applications, for ballistic-rated body armor fabric and ballistic composites.
Construction of Dinaphtho [2,1- b ;2′,3′- d ]furan-6-ol
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde may be used in the construction of dinaphtho [2,1- b ;2′,3′- d ]furan-6-ol . This is achieved via a dehydration reaction in the presence of a strong acid .
Synthesis of Crown Ethers
This compound is also used in the synthesis of crown ethers . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are highly selective for certain cations, including sodium (Na+) and potassium (K+), and are commonly used in various chemical syntheses and separations.
Synthesis of W (VI) Complexes
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used in the synthesis of W (VI) complexes . These complexes have a variety of applications in catalysis, materials science, and medicinal chemistry.
Synthesis of Sulfonic Acids
This compound is used as a reagent in the synthesis of sulfonic acids . Sulfonic acids and their salts and esters are used in a variety of applications including detergents, dyes, and drugs.
Surface Modification of Nanocrystalline TiO2 Particles
As a fused ring catecholate type ligand, 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde can be used for the surface modification of nanocrystalline TiO2 particles . This modification can enhance the performance of TiO2 in various applications such as solar cells and photocatalysis.
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in the synthesis of various organic molecules and ligands , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It is known to be used in organic synthesis, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
Given its use in organic synthesis, it is plausible that it may be involved in a variety of biochemical reactions and pathways .
Result of Action
As a compound used in organic synthesis, it is likely to contribute to the formation of various organic molecules and ligands .
Action Environment
It is known to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
properties
IUPAC Name |
2,3-dihydroxynaphthalene-1,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-5-9-7-3-1-2-4-8(7)10(6-14)12(16)11(9)15/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAASVGCSYYWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2C=O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650714 | |
| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103860-60-2 | |
| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde contribute to the electrochemical properties of the COFs?
A1: 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde serves as a building block for the COFs, specifically TAPT-2,3-NA(OH)2. [] The presence of the dihydroxynaphthalene unit within the COF structure introduces redox-active sites. [] This redox activity is crucial for the material's performance as a supercapacitor electrode, as it allows for charge storage through Faradaic reactions. []
Q2: Can you describe the synthesis and structural characterization of the COF incorporating 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde?
A2: The COF, TAPT-2,3-NA(OH)2, is synthesized through a [3 + 2] polycondensation reaction. [] 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde reacts with 1,3,5-tris-(4-aminophenyl)triazine (TAPT-3NH2) via Schiff-base condensation to form the framework. [] The resulting COF exhibits a high BET-specific surface area (up to 1089 m2 g–1) and excellent crystallinity, confirmed through characterization techniques. [] While the paper doesn't detail the specific spectroscopic data, it is plausible that techniques like powder X-ray diffraction (PXRD) and gas sorption analysis were employed to confirm the structure and porosity. []
Q3: Are there any potential advantages of using 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde-based COFs in supercapacitors compared to other materials?
A3: The research highlights the potential advantages of these COFs, including:
- High Surface Area: The porous nature and high surface area of the COFs allow for increased electrolyte-electrode contact, leading to enhanced charge storage. []
- Redox Activity: The incorporation of the redox-active dihydroxynaphthalene unit directly within the COF structure contributes to higher capacitance compared to materials relying solely on surface charge storage. []
- Stability: The reported COFs demonstrate good thermal stability and cycling stability, retaining 86.5% of their capacitance after 2000 cycles. [] This robust performance is promising for long-lasting supercapacitor applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















